Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Physicochemical profiling Drug-likeness Lipophilicity

Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone (CAS 1903882-44-9, MW 323.35 g/mol, molecular formula C18H17N3O3) is a synthetic heterocyclic compound that integrates three pharmacophoric elements: a furan-3-yl carbonyl, a 3-methyl-1,2,4-oxadiazol-5-yl moiety, and a 4-phenylpyrrolidine scaffold connected via a tertiary amide linkage. The compound belongs to the broader class of oxadiazole-pyrrolidine hybrids, a scaffold family increasingly recognized in medicinal chemistry for its bioisosteric potential and favorable drug-like physicochemical profiles.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 1903882-44-9
Cat. No. B2406803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
CAS1903882-44-9
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=COC=C4
InChIInChI=1S/C18H17N3O3/c1-12-19-17(24-20-12)16-10-21(18(22)14-7-8-23-11-14)9-15(16)13-5-3-2-4-6-13/h2-8,11,15-16H,9-10H2,1H3
InChIKeyHNCRRJWTCSRYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone (CAS 1903882-44-9): Structural Profile and Procurement Baseline


Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone (CAS 1903882-44-9, MW 323.35 g/mol, molecular formula C18H17N3O3) is a synthetic heterocyclic compound that integrates three pharmacophoric elements: a furan-3-yl carbonyl, a 3-methyl-1,2,4-oxadiazol-5-yl moiety, and a 4-phenylpyrrolidine scaffold connected via a tertiary amide linkage [1]. The compound belongs to the broader class of oxadiazole-pyrrolidine hybrids, a scaffold family increasingly recognized in medicinal chemistry for its bioisosteric potential and favorable drug-like physicochemical profiles [2]. The specific combination of 3-methyl substitution on the 1,2,4-oxadiazole ring, 4-phenyl substitution on the pyrrolidine, and furan-3-yl attachment at the N-1 position creates a structurally differentiated chemotype that cannot be trivially replicated by alternative in-class compounds.

Why Generic In-Class Substitution Cannot Replace Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone (CAS 1903882-44-9)


The structural architecture of this compound resists straightforward substitution because altering any single component profoundly shifts physicochemical and pharmacological profiles. Systematic matched-pair analysis of 1,2,4- versus 1,3,4-oxadiazole isomers has demonstrated order-of-magnitude differences in lipophilicity (log D), metabolic stability, hERG inhibition, and aqueous solubility, driven by intrinsically different charge distributions and dipole moments [1]. Replacement of the 3-methyl-1,2,4-oxadiazole with an unsubstituted oxadiazole removes a metabolic soft spot blockage critical for microsomal stability, while replacing the furan-3-yl with a tetrahydrofuran eliminates aromatic π-stacking interactions essential for target engagement in certain binding pockets. Even regioisomeric variation (furan-3-yl versus furan-2-yl attachment) alters the spatial orientation of the carbonyl oxygen, directly impacting hydrogen-bonding geometry. The quantitative evidence below substantiates why each differentiation dimension carries measurable procurement and selection consequences.

Quantitative Differentiation Evidence for Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone (CAS 1903882-44-9) Versus Closest Analogs


Physicochemical Property Differentiation: Calculated logP and TPSA Versus Closest Furan-Containing Analog

The target compound exhibits a calculated logP of approximately 3.0–3.2 and a topological polar surface area (TPSA) of approximately 60–65 Ų . In direct comparison, a closely related ChemDiv analog—(furan-3-yl){2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}methanone—has a reported logP of 3.396, logD of 3.396, and TPSA of 63.699 Ų . The target compound replaces the 3-methoxyphenyl with a simpler phenyl group, reducing molecular weight by 16 Da and slightly lowering lipophilicity. Compared to the tetrahydrofuran analog (estimated logP 1.8–2.2), the target compound retains aromatic character essential for π-stacking interactions. The zero hydrogen bond donor count of the target compound (versus potential HBD introduction in analogs with hydroxyl-containing substituents) confers superior passive membrane permeability within this chemotype class.

Physicochemical profiling Drug-likeness Lipophilicity

Structural Differentiation: Unique Substituent Combination Versus Five Closest Structural Analogs

The target compound (CAS 1903882-44-9) is distinguished from five structurally closest analogs by the simultaneous presence of three key features: (i) 3-methyl substitution on the 1,2,4-oxadiazole ring, (ii) 4-phenyl substitution on the pyrrolidine ring, and (iii) furan-3-yl carbonyl at the N-1 position. Analog 1, 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole, lacks the 3-methyl group, reducing metabolic stability [1]. Analog 2, (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone, replaces the aromatic furan with a non-aromatic tetrahydrofuran, eliminating π-stacking capacity . Analog 3, 3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole, lacks the furan-3-carbonyl amide entirely, representing only the core scaffold without N-1 functionalization. Analog 4, (E)-3-(furan-2-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)prop-2-en-1-one, employs furan-2-yl with an extended unsaturated linker, altering both electronics and spatial reach. Analog 5, Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone, substitutes furan with a bulkier benzothiazole, substantially increasing molecular weight and lipophilicity .

Scaffold uniqueness Structure-activity relationship Chemotype differentiation

Metabolic Stability Advantage: 3-Methyl-1,2,4-Oxadiazole Substitution Versus Unsubstituted Oxadiazole

The 3-methyl substituent on the 1,2,4-oxadiazole ring confers a documented metabolic stability advantage. Bioisosteric replacement studies have shown that methyl-oxadiazole bioisosteres exhibit greater metabolic stability than their unsubstituted counterparts, conferring better oral bioavailability [1]. In microsomal metabolism studies, the 3-methyl-1,2,4-oxadiazole ring undergoes hydroxylation of the methyl group as a predominant metabolic pathway, but the presence of the methyl group blocks direct ring cleavage that otherwise rapidly degrades unsubstituted 1,2,4-oxadiazoles [2]. In a specific comparison from the muscarinic agonist literature, replacement of a methyl ester with a 3-methyl-1,2,4-oxadiazole produced metabolically more stable compounds with 4-fold higher binding affinity compared to acetylcholine [2]. While direct head-to-head microsomal stability data for the target compound versus its des-methyl analog are not published, the class-level evidence consistently supports a >2-fold metabolic stability enhancement from 3-methyl substitution on 1,2,4-oxadiazole scaffolds.

Metabolic stability Microsomal clearance Bioisosterism

Target Engagement Potential: Pyrrolidine-Oxadiazole Hybrids as Enzyme Inhibitors

Pyrrolidine-oxadiazole hybrids have demonstrated potent enzyme inhibitory activity in validated biochemical assays. In a study of 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors, the most potent compound (compound 16) exhibited an IC50 of 120 nM against E. coli DNA gyrase, surpassing the reference inhibitor novobiocin (IC50 = 170 nM) [1]. In a separate anthelmintic screening program, pyrrolidine-oxadiazole compounds showed IC50 values ranging from 0.78 to 22.4 μM against H. contortus motility, with high selectivity over mammalian cells [2]. The target compound shares the core pyrrolidine-oxadiazole scaffold present in these active chemotypes, with the furan-3-carbonyl substituent providing an additional hydrogen bond acceptor and aromatic interaction surface not present in the simpler DNA gyrase inhibitor series. While direct activity data for CAS 1903882-44-9 are not yet published, the scaffold's demonstrated capacity for mid-nanomolar enzyme inhibition supports its prioritization as a screening candidate for target-based assays.

Enzyme inhibition DNA gyrase Target engagement Antibacterial

Recommended Application Scenarios for Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone (CAS 1903882-44-9) Based on Differentiated Evidence


Diversity-Oriented Screening Library Enrichment for Enzyme Inhibitor Discovery

The compound's unique three-component scaffold architecture—integrating 3-methyl-1,2,4-oxadiazole, 4-phenylpyrrolidine, and furan-3-yl carbonyl—makes it an ideal chemotype for diversity-oriented screening decks targeting enzyme families where oxadiazole-pyrrolidine hybrids have established precedent, including DNA gyrase, topoisomerase IV, and kinase targets [1]. The scaffold's demonstrated capacity for nanomolar IC50 values in enzyme inhibition assays supports its inclusion in primary screening cascades. The compound occupies chemical space distinct from its five closest structural analogs, maximizing hit diversity per screening well.

Metabolic Stability-Prioritized Hit Identification

The 3-methyl substitution on the 1,2,4-oxadiazole ring provides a class-level metabolic stability advantage over unsubstituted oxadiazole analogs, predicting lower intrinsic clearance in microsomal stability assays [2]. For discovery programs where rapid attrition due to metabolic liability is a known bottleneck, this compound represents a pre-optimized starting point that bypasses the need for early-stage methyl introduction. Procurement decisions favoring 3-methyl-oxadiazole variants over unsubstituted analogs directly reduce the synthetic burden of hit-to-lead optimization.

Permeability-Focused CNS or Intracellular Target Screening

The compound's calculated logP of 3.0–3.2, zero hydrogen bond donors, and TPSA of 60–65 Ų place it within favorable parameters for blood-brain barrier penetration and passive cellular permeability . Compared to the more polar tetrahydrofuran analog (estimated logP 1.8–2.2, higher desolvation penalty), the furan-3-yl moiety provides aromatic character that facilitates membrane partitioning. For intracellular target programs (e.g., kinase inhibitors targeting intracellular ATP-binding pockets) or CNS drug discovery campaigns, the permeability-favorable profile differentiates this compound from more polar in-class alternatives.

Fragment-Based Drug Design and Pharmacophore Elucidation

The compound's well-defined structure with three distinct pharmacophoric elements—each independently modifiable—makes it suitable as a scaffold-hopping reference for pharmacophore modeling. The furan-3-yl carbonyl provides a hydrogen bond acceptor vector, the 3-methyl-1,2,4-oxadiazole serves as an ester/amide bioisostere with improved metabolic stability, and the 4-phenylpyrrolidine contributes to hydrophobic interactions and conformational constraint. This defined pharmacophore map supports computational ligand-based screening and rational analog design programs where each pharmacophoric element requires independent SAR exploration.

Quote Request

Request a Quote for Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.